N-ACETYL-beta-D-GLUCOSAMINE

描述

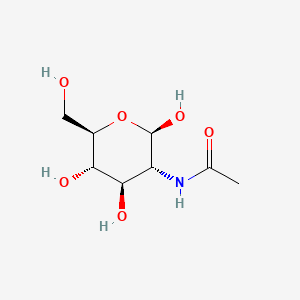

2-Acetamido-2-deoxy-beta-D-glucopyranose, also known as N-acetylglucosamine, is a derivative of glucose. It is an amino sugar and a prominent component of the polysaccharides found in the cell walls of bacteria and fungi. This compound plays a crucial role in various biological processes, including the formation of glycoproteins and glycolipids.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-ACETYL-beta-D-GLUCOSAMINE typically involves the acetylation of glucosamine. One common method is the reaction of glucosamine hydrochloride with acetic anhydride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous medium at a controlled temperature to yield the desired product .

Industrial Production Methods

Industrial production of this compound often employs enzymatic methods due to their efficiency and specificity. Enzymes such as chitinase can hydrolyze chitin, a natural polymer found in the exoskeletons of crustaceans, to produce N-acetylglucosamine .

化学反应分析

Types of Reactions

2-Acetamido-2-deoxy-beta-D-glucopyranose undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form N-acetylglucosaminic acid.

Reduction: Reduction reactions can convert it into N-acetylglucosamine alcohol.

Substitution: It can undergo substitution reactions where the acetyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.

Reduction: Sodium borohydride is often used as a reducing agent.

Substitution: Reagents such as hydrazine can be used for substitution reactions.

Major Products

Oxidation: N-acetylglucosaminic acid

Reduction: N-acetylglucosamine alcohol

Substitution: Various substituted derivatives depending on the reagent used.

科学研究应用

Anti-Inflammatory Properties

N-Acetyl-beta-D-glucosamine has been studied for its anti-inflammatory effects. A recent study synthesized two derivatives of NAG, which demonstrated significant anti-inflammatory activity in mouse models. BNAG1, one of the derivatives, showed the highest inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α, indicating its potential for treating inflammation-related diseases .

Joint Health and Osteoarthritis

NAG is widely recognized for its benefits in joint health, particularly in the treatment of osteoarthritis. Clinical trials have shown that NAG can improve cartilage metabolism and reduce symptoms in patients with osteoarthritis. A randomized controlled trial involving healthy participants indicated that NAG administration positively affected biomarkers related to cartilage health without adverse effects .

Immune Response Modulation

Molecular dynamics studies have suggested that NAG may inhibit several proteins associated with SARS-CoV-2, potentially enhancing immune responses against the virus. This property positions NAG as a candidate for further research in antiviral therapies .

Skin Health

This compound has been incorporated into cosmetic formulations for its skin benefits. Studies have demonstrated that topical application can improve skin hydration and reduce hyperpigmentation. A formulation containing 2% NAG was effective in enhancing skin appearance based on computer image analysis .

Drug Formulation

Due to its safety profile and biological activity, NAG is being explored as a component in drug development, particularly for conditions involving inflammation and joint degeneration. Its bioavailability at sites of action makes it a valuable candidate for pharmaceutical formulations targeting joint health .

Patented Applications

Several patents have been filed for novel applications of NAG in drug development, showcasing its potential in treating various diseases beyond osteoarthritis, including metabolic disorders and inflammatory diseases .

Research Findings Summary

The following table summarizes key findings from various studies on this compound:

作用机制

The mechanism of action of N-ACETYL-beta-D-GLUCOSAMINE involves its incorporation into glycoproteins and glycolipids. It serves as a substrate for various enzymes, including glycosyltransferases, which catalyze the transfer of sugar moieties to proteins and lipids. This process is crucial for cell signaling, immune response, and structural integrity of cells .

相似化合物的比较

Similar Compounds

2-Acetamido-2-deoxy-beta-D-galactopyranose: Similar in structure but differs in the orientation of the hydroxyl group at the C4 position.

2-Acetamido-2-deoxy-alpha-D-glucopyranose: Anomeric form of N-acetylglucosamine with the acetyl group in the alpha position.

N-Acetylgalactosamine: Similar structure but with a different configuration at the C4 position.

Uniqueness

2-Acetamido-2-deoxy-beta-D-glucopyranose is unique due to its specific role in the biosynthesis of bacterial and fungal cell walls. Its ability to undergo various chemical modifications makes it a versatile compound in synthetic chemistry and biomedical research .

生物活性

N-acetyl-beta-D-glucosamine (GlcNAc) is an amino sugar derived from chitin, a polysaccharide found in the exoskeletons of arthropods and the cell walls of fungi. It plays a crucial role in various biological processes, including cell signaling, inflammation, and joint health. This article reviews the biological activity of GlcNAc, highlighting its mechanisms of action, therapeutic applications, and recent research findings.

GlcNAc exhibits various biological activities through multiple mechanisms:

- Anti-inflammatory Effects : GlcNAc has been shown to modulate inflammatory responses. It inhibits the production of pro-inflammatory cytokines and chemokines, such as IL-6 and TNF-alpha, which are critical in the pathogenesis of inflammatory diseases .

- Chondroprotective Properties : Studies indicate that GlcNAc can promote cartilage health by reducing the degradation of type II collagen, a key component of cartilage. It influences cartilage metabolism by altering the ratio of collagen degradation to synthesis markers (C2C/PIICP) .

- Cell Membrane Permeability : Chemical modifications to GlcNAc enhance its ability to penetrate cell membranes, facilitating its therapeutic effects in various conditions .

Therapeutic Applications

GlcNAc has been investigated for several therapeutic applications:

- Joint Disorders : Clinical trials have demonstrated that GlcNAc supplementation can alleviate symptoms in patients with osteoarthritis and rheumatoid arthritis. For instance, a study involving healthy individuals showed that oral administration of GlcNAc at doses of 500 mg and 1,000 mg per day significantly suppressed changes in cartilage degradation markers compared to placebo .

| Study | Population | Dosage | Outcome |

|---|---|---|---|

| Lee et al. (2020) | Healthy individuals | 500 mg/day & 1000 mg/day | Reduced C2C/PIICP ratio |

| Clinical Trial (2021) | Patients with osteoarthritis | 1500 mg/day | Improved joint function |

- Skin Health : In dermatological applications, GlcNAc has been included in formulations aimed at improving skin hydration and barrier function. Studies indicate that it penetrates human skin effectively, enhancing topical formulations' efficacy .

Case Studies

- Joint Health Study : A randomized double-blind placebo-controlled trial evaluated the effects of GlcNAc on joint health in adults without arthritis symptoms. Results indicated significant improvements in cartilage metabolism markers after 16 weeks of supplementation at both low and high doses .

- Inflammation Model : Research involving lipopolysaccharide (LPS)-induced inflammation in mice demonstrated that GlcNAc derivatives significantly reduced inflammatory markers compared to controls. This suggests potential for developing new anti-inflammatory therapies based on GlcNAc modifications .

Recent Research Findings

Recent studies continue to explore the potential benefits of GlcNAc:

- Synthesis of Derivatives : New derivatives of GlcNAc have been synthesized to enhance its anti-inflammatory properties further. These modifications aim to improve its efficacy in treating inflammatory diseases while maintaining safety profiles .

- Clinical Trials : Ongoing clinical trials are assessing the long-term effects of GlcNAc supplementation on joint health and inflammation control. Preliminary results are promising, indicating a favorable safety profile and significant therapeutic benefits .

属性

IUPAC Name |

N-[(2R,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5-,6-,7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVRNDRQMDRJTHS-FMDGEEDCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1O)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301045979 | |

| Record name | beta-N-Acetylglucosamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301045979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | beta-N-Acetylglucosamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000803 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

14131-68-1, 72-87-7 | |

| Record name | β-N-Acetylglucosamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14131-68-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Glucopyranose, 2-(acetylamino)-2-deoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000072877 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acetyl-beta-D-glucosamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014131681 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-N-Acetylglucosamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301045979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ACETYL-.BETA.-D-GLUCOSAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8P59336F68 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | beta-N-Acetylglucosamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000803 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。